molecular formula C8H14BI B3029564 9-Iodo-9-borabicyclo[3.3.1]nonane CAS No. 70145-42-5

9-Iodo-9-borabicyclo[3.3.1]nonane

Cat. No. B3029564
CAS RN: 70145-42-5
M. Wt: 247.91 g/mol
InChI Key: YAYIUFDUYUYPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Iodo-9-borabicyclo[3.3.1]nonane is a boron-containing compound that is derived from 9-borabicyclo[3.3.1]nonane (9-BBN). 9-BBN is a versatile reagent used in organic synthesis, particularly in hydroboration reactions, which add boron across carbon-carbon double bonds. The iodo derivative of 9-BBN would be expected to have similar reactivity with the added functionality provided by the iodine atom, which could be used for further transformations.

Synthesis Analysis

The synthesis of 9-BBN derivatives typically involves reactions with 9-BBN itself. For example, the reaction of 9-BBN with halogens and hydrogen halides can provide a route to B-halo-9-BBN derivatives, including potentially the iodo derivative . Additionally, the reaction of 9-BBN with alkynes can lead to the formation of alkylated 9-BBN derivatives . While the specific synthesis of 9-iodo-9-BBN is not detailed in the provided papers, these methods suggest possible routes for its synthesis.

Molecular Structure Analysis

The molecular structure of 9-BBN derivatives can be complex, as evidenced by the X-ray structural analysis of a 9-propyn-1-yl-9-BBN pyridine adduct . The structure of 9-BBN itself is a bicyclic compound with a boron atom bridging one of the cyclohexane rings. The addition of substituents such as iodine would modify the electronic and steric properties of the molecule, potentially affecting its reactivity and the types of reactions it can participate in.

Chemical Reactions Analysis

9-BBN and its derivatives are known to participate in a variety of chemical reactions. For instance, 9-BBN has been used as a catalyst in the hydroboration of carbodiimides , and its derivatives have been involved in selective reduction reactions , substitution and exchange reactions , and radical cyclization and palladium-catalyzed cross-coupling sequences . The presence of an iodine substituent in 9-iodo-9-BBN would likely influence these reactions, possibly allowing for further functionalization through reactions at the iodine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-BBN derivatives are influenced by their molecular structure. For example, the presence of a boron atom can lead to unique reactivity patterns, such as the formation of three-center two-electron B-H-B bonds . The introduction of an iodine atom would add to the molecular weight and could affect the compound's boiling point, solubility, and stability. The reactivity of the iodine may also introduce new chemical properties, such as the ability to undergo oxidative addition with transition metals.

Scientific Research Applications

Nanoparticle Synthesis

9-Borabicyclo[3.3.1]nonane (9-BBN) is used in the synthesis of gold, silver, palladium, and platinum nanoparticles, with an average diameter of less than 5.0 nm. This process involves 9-BBN as a reducing agent and is successful with a range of ω-functionalized thiol ligands (Sardar & Shumaker-Parry, 2009).

Catalysis in Synthesis of gem-Diborylalkanes

9-BBN is also utilized as a catalyst for the synthesis of alkyl gem-di-pinacol boronic esters, through a double hydroboration of alkynes. This process is predicated on a key C(sp3)-B/B-H transborylation reaction and is effective for various terminal alkynes (Docherty et al., 2020).

Organoboron Sulfides Synthesis

Bis(9-borabicyclo[3.3.1]nonane) reacts with sulfur to produce bis(1,5-cyclooctanediylboryl)-monosulfide and disulfides, making it an excellent sulfidation reagent for S/O-exchange (Köster & Seidel, 1988).

Metal-Free Catalysis

9-BBN is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane. This process involves a heterocyclic amidinate intermediate with a B-H-B bond (Ramos et al., 2019).

Haloboration Reaction

9-BBN derivatives participate in haloboration reactions, particularly the Markovnikov addition of X-B moieties to C≡C bonds, and can be used for the synthesis of 2-bromo- or 2-iodo-1-alkenes (Hara et al., 1983).

Ether Cleavage

B-bromo-9-borabicyclo[3.3.1]nonane (BBr-9-BBN) is effective for cleaving various types of ethers, even selectively cleaving one ether group in molecules containing multiple such groups (Bhatt, 1978).

Organoborane Synthesis

9-BBN reacts with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, showcasing its versatility in synthesizing complex organoboranes (Lang et al., 1995).

Palladium-Catalyzed Cross-Coupling

Complexation with 9-BBN facilitates palladium-catalyzed coupling reactions, showcasing its role in enhancing reaction efficiency and selectivity (Walker & Rokita, 2003).

Safety And Hazards

The safety data sheet for 9-Borabicyclo[3.3.1]nonane indicates that it is highly flammable and in contact with water releases flammable gas . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

The use of 9-Borabicyclo[3.3.1]nonane as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane is a promising area of research . Its highly regioselective addition on alkenes allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .

properties

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342057
Record name 9-Iodo-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Iodo-9-borabicyclo[3.3.1]nonane

CAS RN

70145-42-5
Record name 9-Iodo-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Iodo-9-borabicyclo[3.3.1]nonane
Reactant of Route 2
9-Iodo-9-borabicyclo[3.3.1]nonane
Reactant of Route 3
9-Iodo-9-borabicyclo[3.3.1]nonane
Reactant of Route 4
9-Iodo-9-borabicyclo[3.3.1]nonane
Reactant of Route 5
9-Iodo-9-borabicyclo[3.3.1]nonane
Reactant of Route 6
9-Iodo-9-borabicyclo[3.3.1]nonane

Citations

For This Compound
39
Citations
T Amaya - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[70145‐42‐5] C 8 H 14 BI (MW 247.91) InChI = 1S/C8H14BI/c10‐9‐7‐3‐1‐4‐8(9)6‐2‐5‐7/h7‐8H,1‐6H2/t7‐,8+ InChIKey = YAYIUFDUYUYPJC‐OCAPTIKFSA‐N (reagent for the …
Number of citations: 0 onlinelibrary.wiley.com
Y Sakamoto, T Amaya, T Suzuki… - Chemistry–A European …, 2016 - Wiley Online Library
The Pd II ‐catalyzed dehydroboration of boron enolates generated from ketones and 9‐iodo‐9‐borabicyclo[3.3.1]nonane was achieved, providing a synthetically versatile protocol from …
Y Sakamoto, T Amaya, T Suzuki… - Chemistry–A European …, 2016 - Wiley Online Library
Transformation from ketones to α, β-unsaturated ketones is an important reaction in organic synthesis. As a new method for this transformation, the Pd II-catalyzed dehydroboration of …
C Chauvier, P Thuéry, T Cantat - Chemical Science, 2016 - pubs.rsc.org
In the presence of dialkylboranes, formic acid can be converted to formaldehyde and methanol derivatives without the need for an external reductant. This reactivity, in which formates …
Number of citations: 20 pubs.rsc.org
ML Shegavi, SK Bose - Catalysis Science & Technology, 2019 - pubs.rsc.org
The chemoselective catalytic hydroboration of aldehydes and ketones has found widespread applications in organic chemistry due to the synthetic utility of borate ester intermediates, …
Number of citations: 154 pubs.rsc.org
S Faiz, M Yousaf, AF Zahoor, SAR Naqvi… - Synthetic …, 2017 - Taylor & Francis
Pauciflorol F and isopaucifloral F are very important polyphenolic natural products and exhibit a variety of biological activities such as antibiotic, anticancer, anti-HIV, antioxidant, …
Number of citations: 13 www.tandfonline.com
H Valdes, L Gonzalez-Sebastian… - Journal of Organometallic …, 2017 - Elsevier
The initial virtues of pincer compounds of robustness and high reactivities, and thus their potential applications of these species in homogenous catalysis, have lead to research …
Number of citations: 69 www.sciencedirect.com
AD Khanolkar, D Lu, M Ibrahim… - Journal of medicinal …, 2007 - ACS Publications
The identification of the CB2 cannabinoid receptor has provided a novel target for the development of therapeutically useful cannabinergic molecules. We have synthesized benzo[c]…
Number of citations: 110 pubs.acs.org
AF Petri, F Sasse, ME Maier - 2005 - Wiley Online Library
Reactions between amide anions and propanal derivatives containing benzolactone components at their 3‐positions produced hemiaminals, which were dehydrated via the …
SA Snyder, AL Zografos, Y Lin - Angewandte Chemie, 2007 - Wiley Online Library
The past decade has witnessed tremendous interest in the relatively small natural product resveratrol (1, Figure 1) primarily because of its promising and selective array of in vitro and in …
Number of citations: 181 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.